4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
Description
4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:
- Substituents on the benzene ring: Ethoxy (-OCH₂CH₃) at position 4 and fluorine (-F) at position 2.
- Sulfonamide nitrogen substituents: Two distinct heteroaromatic groups—(1-methyl-1H-pyrrol-2-yl)methyl and thiophen-2-ylmethyl. The ethoxy and fluorine groups modulate electronic properties, while the heterocyclic substituents may influence steric interactions and binding specificity.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S2/c1-3-25-19-9-8-17(12-18(19)20)27(23,24)22(14-16-7-5-11-26-16)13-15-6-4-10-21(15)2/h4-12H,3,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWSGHOAPIWWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CN2C)CC3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
The compound has the following chemical characteristics:
- CAS Number : 2034461-85-1
- Molecular Formula : C₁₉H₂₃FN₆O₃S
- Molecular Weight : 434.5 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit:
- Inhibition of Enzymatic Activity : Similar compounds in the sulfonamide class have demonstrated the ability to inhibit various enzymes, including carbonic anhydrase and histone deacetylases, which are critical in cancer and inflammatory pathways .
- Antiviral Properties : Research indicates that derivatives containing similar structures have shown antiviral activity against several viruses, suggesting a potential for this compound in antiviral drug development .
Anticancer Activity
Recent studies have indicated that compounds with similar sulfonamide structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated that related compounds had IC₅₀ values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) .
Antimicrobial Activity
Compounds structurally related to 4-ethoxy-3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methyl-benzenesulfonamide have shown promising antibacterial properties:
- For example, thiazole derivatives exhibited potent activity against Staphylococcus aureus with IC₅₀ values as low as 0.008 μg/mL, indicating a strong potential for this class of compounds in treating bacterial infections .
Case Studies
Several studies have explored the biological activity of similar compounds:
- Antiviral Efficacy :
- Cytotoxicity Profiles :
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 2034461-85-1 |
| Molecular Formula | C₁₉H₂₃FN₆O₃S |
| Molecular Weight | 434.5 g/mol |
| Anticancer IC₅₀ (HeLa) | Low micromolar range |
| Antibacterial IC₅₀ (S. aureus) | 0.008 μg/mL |
| Antiviral EC₅₀ | 0.20 - 0.35 μM |
Scientific Research Applications
4-Ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide has garnered interest due to its potential pharmacological properties:
Antimicrobial Activity
Research indicates that sulfonamide compounds often exhibit significant antibacterial properties. The presence of the thiophene and pyrrole moieties may enhance this activity against various pathogens, including multidrug-resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .
Anticancer Potential
The compound's structural characteristics suggest possible interactions with biological macromolecules involved in cancer pathways. Studies involving similar sulfonamide derivatives have shown promising results in inhibiting tumor growth .
Case Studies
Recent studies have evaluated the efficacy of sulfonamide derivatives, including those similar to 4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide, focusing on their antimicrobial and anticancer properties:
- Antimicrobial Evaluation : A study assessed the antimicrobial characteristics of novel thiopyrimidine–benzenesulfonamide compounds against Gram-positive and Gram-negative bacteria, highlighting their potential as new therapeutic agents against resistant strains .
- Antitumor Activity : Another investigation into sulfonamide derivatives found that specific modifications in their structure could lead to enhanced anticancer activity, suggesting that compounds like 4-ethoxy-3-fluoro-N-(thiophenylmethyl)benzenesulfonamide could be developed as effective cancer treatments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzenesulfonamides
The compound shares a benzenesulfonamide core with several derivatives reported in the literature. Key comparisons include:
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The target compound lacks C=S or C=O bands (unlike ’s hydrazinecarbothioamides), but would show νC-O (ethoxy) at ~1050–1150 cm⁻¹ and νS=O (sulfonamide) at ~1350 cm⁻¹ .
- Thermal Stability :
- The ethoxy group may reduce melting point compared to ’s pyran-thiophene derivative (which has rigid cyclic substituents) .
Q & A
Q. What statistical approaches address variability in biological replicate data?
- Methodological Answer :
- Mixed-effects models : Account for batch-to-batch variability in cell-based assays.
- Grubbs’ test : Identify and remove outliers in dose-response curves.
- Bootstrap resampling : Estimate confidence intervals for IC50 values derived from nonlinear regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
